molecular formula C13H9N3O2 B2593481 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 874773-92-9

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2593481
CAS No.: 874773-92-9
M. Wt: 239.234
InChI Key: QHXFPNPRUFSDOL-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring fused pyrazole and pyrimidine rings with a phenyl substituent at position 7 and a carboxylic acid group at position 3 (Figure 1). This scaffold is highly versatile, serving as a critical intermediate in medicinal chemistry due to its ability to coordinate with metal ions via nitrogen and oxygen atoms, enabling applications in catalysis and metallodrug design . Its derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s rigid structure and functionalizability have led to its synthesis by multiple laboratories (e.g., Enamine, ChemBridge) using methods such as condensation of 5-aminopyrazole with β-diketones or enaminonitriles .

Properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-8-15-16-11(6-7-14-12(10)16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXFPNPRUFSDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is highly regioselective and can be controlled using specific leaving groups, such as dimethylamino, to facilitate the addition-elimination mechanism (aza-Michael type) .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

7-(2-Hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10n)

  • Structure: A 2-hydroxyphenyl group at position 7 and a phenylamino-carboxamide moiety at position 2.
  • Properties : Melting point (207–210°C), IR bands at 1,662 cm⁻¹ (C=O), and NMR signals at δ 8.88–8.99 ppm (pyrimidine protons). Demonstrates moderate cytotoxicity in docking studies, attributed to hydrogen bonding with target enzymes .
  • Key Difference : Replacement of the carboxylic acid with a carboxamide group enhances solubility but reduces metal-coordination capacity compared to the parent compound.

7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Structure : A substituted pyrazole ring (ethyl and methyl groups) at position 5.
  • Properties: Molecular weight 271.28, ChemSpider ID 5380533.

7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Structure : Difluoromethyl and methyl groups at positions 7 and 5, respectively.
  • Properties : Melting point 210–212°C, low water solubility. Fluorination enhances metabolic stability and lipophilicity, making it suitable for agrochemical applications .

Positional Isomerism of the Carboxylic Acid Group

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

  • Structure : Carboxylic acid at position 2 instead of 3.
  • Properties : Molecular weight 239.24, CAS 886503-17-7. The shifted acid group alters hydrogen-bonding patterns, reducing coordination versatility in metal complexes compared to the 3-carboxylic acid analog .

Functional Group Modifications

7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Structure: An amino group replaces the phenyl substituent at position 6.
  • Properties: Molecular formula C₇H₆N₄O₂. The amino group enables nucleophilic reactions (e.g., acylation), expanding synthetic utility for derivative libraries .

5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Structure : Saturated pyrimidine ring with ethyl and trifluoromethyl groups.

Biological Activity

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its interaction with various biological targets, particularly kinases.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines. The molecular formula is C11H8N4O2C_{11}H_{8}N_{4}O_{2}, with a molecular weight of 232.21 g/mol. Its structure is characterized by a fused pyrazole and pyrimidine ring system, which is known to enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Kinase Inhibition : The compound has shown promising inhibitory effects on various kinases, including Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR) . BTK inhibition is particularly relevant for treating cancers and autoimmune diseases, while FGFR inhibition is being explored for cancer therapy.
  • Anticancer Properties : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer) .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound likely binds to the active sites of target enzymes, inhibiting their activity and subsequently affecting downstream signaling pathways . For example, it has been shown to inhibit the phosphorylation of BAD protein, which is critical in regulating apoptosis .
  • Selectivity : In vitro studies have indicated that certain derivatives exhibit selectivity towards specific kinases. For instance, some compounds were found to be more potent against Pim-1 kinase compared to others like Flt-3 .

Table 1: Summary of Biological Activities

Activity TypeTarget Kinase/Cell LineIC50 (μM)Reference
BTK InhibitionBTK< 0.5
FGFR InhibitionFGFR< 1.0
Anticancer ActivityMCF-712.0
Anticancer ActivityHCT-11615.2
Anticancer ActivityHepG218.0

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 12 to 18 μM across different cell lines, suggesting its potential as a therapeutic agent in oncology .

Future Directions

The ongoing research into the biological activity of this compound highlights its potential in drug development. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity can lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Further elucidating the detailed mechanisms through which this compound interacts with its targets could provide insights into its therapeutic applications.

Q & A

Q. What are the common synthetic routes for 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or enamines. For example, hydrazine hydrate reacts with enamines (e.g., (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones) in aqueous ethanol at ambient temperature to form pyrazolo[1,5-a]pyrimidine intermediates, followed by hydrolysis and coupling reactions to introduce the carboxylic acid group . Key optimization parameters include:

  • Temperature : Controlled heating (80–100°C) to avoid decomposition.
  • Solvent : Polar aprotic solvents (DMF, ethanol) enhance reaction efficiency.
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .

Q. How is this compound characterized spectroscopically?

Standard characterization methods include:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~δ 12–14 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1690–1700 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 253.1 [M+H]+) confirm molecular weight .

Q. What is the solubility profile of this compound, and how does it impact experimental design?

The compound is soluble in water and polar solvents (e.g., DMSO, ethanol) due to its carboxylic acid group . However, substituents at position 7 (e.g., phenyl, cyclopropyl) can alter hydrophobicity. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Discrepancies often arise from structural variations and assay conditions. For example:

  • Substituent Effects : The phenyl group at position 7 enhances binding to kinases (IC₅₀ ~0.5 µM) compared to cyclopropyl derivatives (IC₅₀ ~2 µM) .
  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and validate with positive controls. Cross-reference data from multiple studies (e.g., anticancer activity in vs. enzyme inhibition in ) .

Q. What strategies optimize multi-step synthesis for higher yield and purity?

  • Intermediate Isolation : Purify intermediates (e.g., methyl esters) via column chromatography (silica gel, ethyl acetate/hexane) .
  • Catalytic Additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization steps .
  • Analytical Validation : Monitor reactions via TLC and HPLC to ensure >98% purity before proceeding .

Q. How do substitution patterns at position 7 influence structure-activity relationships (SAR)?

Substituent Biological Activity Key Interaction
PhenylKinase inhibitionπ-π stacking with ATP pocket
TrifluoromethylEnhanced binding affinityHydrophobic interactions
ChloroAnticancer activityDNA intercalation

SAR studies should combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with molecular docking to map binding modes .

Q. What methodologies address discrepancies in solubility data across derivatives?

Contradictions arise from substituent hydrophobicity and pH-dependent ionization. For example:

  • 7-Phenyl derivative : Water-soluble (logP ~1.5) due to carboxylic acid .
  • 7-Trifluoromethyl derivative : Requires DMSO for solubility (logP ~2.8) .
    Use dynamic light scattering (DLS) to assess aggregation and adjust buffer pH (e.g., pH 9 for deprotonated carboxylate) .

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